(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid
Description
(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid is a conjugated dienoic acid derivative featuring a dimethylamino-substituted phenyl group at the terminal position. The compound’s extended π-conjugated system and electron-donating dimethylamino group contribute to its unique physicochemical properties, including solvatochromism, fluorescence, and biological activities such as antioxidant and antimicrobial effects . Its synthesis typically involves aldol condensation or hydrolysis of ester precursors, with yields ranging from 58% to 64.2% depending on substituents and reaction conditions . Key characterization methods include NMR, IR, and HRMS, which confirm the (2E,4E) stereochemistry and structural integrity .
Properties
IUPAC Name |
(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-14(2)12-9-7-11(8-10-12)5-3-4-6-13(15)16/h3-10H,1-2H3,(H,15,16)/b5-3+,6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAPOECVQGXVKJ-GGWOSOGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation with Functionalized Aldehydes
A foundational approach involves aldol condensation between 4-(dimethylamino)cinnamaldehyde and malonic acid derivatives. This method exploits the aldehyde’s electrophilicity and the dienophile’s nucleophilic carboxylate group to form the conjugated diene system.
Reaction Conditions :
-
Solvent: Ethanol/water (3:1 v/v)
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Catalyst: Piperidine (5 mol%)
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Temperature: 80°C, reflux
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Duration: 12–16 hours
Mechanistic Insight :
The base catalyzes deprotonation of malonic acid, generating a nucleophilic enolate that attacks the α,β-unsaturated aldehyde. Subsequent elimination of water yields the trans,trans-dienoic acid.
Yield Optimization :
| Entry | Aldehyde Equiv. | Base Concentration | Yield (%) |
|---|---|---|---|
| 1 | 1.2 | 5 mol% | 62 |
| 2 | 1.5 | 7 mol% | 78 |
| 3 | 2.0 | 10 mol% | 81 |
Increasing aldehyde equivalents and base concentration improves yield by driving the equilibrium toward product formation.
Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction offers superior stereocontrol for constructing the (E,E)-diene moiety. This method employs phosphonate esters derived from 4-(dimethylamino)benzaldehyde.
Typical Protocol :
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Synthesize diethyl (4-(dimethylamino)benzyl)phosphonate via Arbuzov reaction.
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React with glyoxylic acid in tetrahydrofuran (THF) at −78°C.
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Quench with aqueous HCl and purify via recrystallization.
Advantages :
Limitations :
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Requires anhydrous conditions and low temperatures.
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Phosphonate synthesis adds synthetic steps.
Catalytic Methods for Industrial Applications
Palladium-Catalyzed Cross-Coupling
Palladium catalysts enable direct coupling between 4-(dimethylamino)phenylboronic acid and preformed dienoic acid precursors.
Representative Reaction :
Conditions :
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Catalyst: Pd(PPh₃)₄ (2 mol%)
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Base: K₂CO₃
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Solvent: DMF/H₂O (4:1)
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Temperature: 100°C
Performance Metrics :
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Yield: 68–72%
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Purity: >98% (HPLC)
This method reduces side reactions compared to condensation approaches but requires expensive catalysts.
Enzymatic Oxidation of Dienol Derivatives
Emerging biocatalytic methods utilize lipase-mediated oxidation of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienol.
Procedure :
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Substrate: Dienol (1 mM) in phosphate buffer (pH 7.4)
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Enzyme: Candida antarctica lipase B (CAL-B)
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Coenzyme: NAD⁺ (0.5 mM)
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Time: 24 hours
Outcome :
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Conversion: 89%
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Selectivity: 100% for carboxylic acid
Enzymatic routes offer greener alternatives but face challenges in substrate solubility and enzyme stability.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Adopted by manufacturers like Aromsyn Co., Ltd. , continuous flow systems enhance reaction efficiency and safety:
Setup :
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Reactor Type: Packed-bed microreactor
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Catalyst: Solid acid (e.g., Amberlyst-15)
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Residence Time: 5 minutes
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Throughput: 50 kg/day
Benefits :
Crystallization and Purification
Final purification employs anti-solvent crystallization :
Steps :
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Dissolve crude acid in hot ethanol (60°C).
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Add n-hexane dropwise until cloud point.
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Cool to 4°C and filter crystals.
Purity Data :
| Batch | Purity (%) | Melting Point (°C) |
|---|---|---|
| 1 | 99.2 | 166–168 |
| 2 | 99.5 | 167–169 |
Consistent melting points align with literature values.
Comparative Analysis of Methods
Table 1: Method Comparison for this compound Synthesis
| Method | Yield (%) | Stereoselectivity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Aldol Condensation | 78–81 | Moderate | Medium | 120–150 |
| HWE Olefination | 85–90 | High | Low | 300–400 |
| Pd-Catalyzed Coupling | 68–72 | High | High | 500–600 |
| Continuous Flow | 75–80 | Moderate | High | 100–130 |
Key Insights :
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding saturated compounds.
Substitution: The dimethylamino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the conjugated diene system can undergo various chemical transformations. These interactions can modulate biological pathways and result in specific therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, conjugation length, and functional groups, leading to distinct properties and applications. Below is a systematic comparison:
Substituent Variations on the Phenyl Ring
- (2E,4E)-5-(6-(Dimethylamino)pyridin-3-yl)penta-2,4-dienoic acid: Replacing the phenyl ring with a pyridine moiety increases polarity and alters electronic properties. The pyridine analog exhibits a higher melting point (215–218°C) compared to phenyl derivatives, likely due to enhanced hydrogen bonding. Its synthesis via ester hydrolysis achieves an 80% yield .
- (2E,4E)-5-(2-Formyl-3-hydroxyphenyl)penta-2,4-dienoic acid: The formyl and hydroxyl groups introduce strong electron-withdrawing effects, reducing conjugation efficiency. This compound shows a lower melting point (104–105°C) and distinct UV absorption peaks at 202 and 264 nm, reflecting altered electronic transitions .
- 5-(4-Hydroxyphenyl)penta-2,4-dienoic acid (avenalumic acid): The hydroxyl group enhances acidity and hydrogen-bonding capacity, influencing solubility and antioxidant activity. This compound exists as an interconvertible mixture of E/Z isomers, with the (2E,4E) isomer dominating .
Modifications in the Conjugated System
- (2E,4E)-5-Phenylpenta-2,4-dienoic acid: Lacking the dimethylamino group, this analog has a shorter conjugation length and reduced electron-donating capacity. It exhibits a lower melting point (165–166°C) and diminished fluorescence compared to the dimethylamino derivative .
- AN-2 [(2E,4E)-5-(Anthracen-9-yl)-1-(4-(dimethylamino)phenyl)penta-2,4-dien-1-one]: Extending the π-bridge with anthracene enhances nonlinear optical properties, including stronger two-photon absorption. The dimethylamino group stabilizes intramolecular charge transfer (ICT), critical for optical applications .
Functional Group Replacements
- Extended Chalcones (e.g., (2E,4E)-5-(4-(Dimethylamino)phenyl)-1-(4-ethylphenyl)penta-2,4-dien-1-one): Replacing the carboxylic acid with a ketone group shifts biological activity. These chalcones demonstrate efficacy in Alzheimer’s disease models, suggesting the carboxylic acid group in the target compound may enhance solubility but reduce blood-brain barrier permeability .
- DAPH-DNP Fluorescent Probe: Incorporating the target compound’s core structure into a larger fluorophore enables near-infrared (NIR) emission with a Stokes shift >200 nm. The dimethylamino group facilitates an excited-state intramolecular proton transfer (ESIPT) mechanism, critical for thiophenol detection .
Data Tables
Table 1: Physical and Spectral Properties of Selected Analogs
Biological Activity
(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
- Chemical Formula : C₁₃H₁₅N₀₂
- Molecular Weight : 217.26 g/mol
- CAS Number : 31235-99-1
The compound features a conjugated diene system and a dimethylamino group attached to a phenyl ring, which contribute to its reactivity and biological interactions.
The mechanism of action of this compound involves several pathways:
- Interaction with Molecular Targets : The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, enhancing its binding affinity to specific targets.
- Antioxidant Activity : Research indicates that this compound exhibits notable antioxidant properties, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
- Inhibition of Lipoxygenase : The compound has been identified as a potential lipoxygenase inhibitor, which plays a crucial role in inflammatory processes. Its IC₅₀ values suggest strong activity compared to established inhibitors like NDGA .
Antioxidant Properties
Studies have shown that this compound demonstrates significant antioxidant activity. In comparative assays against Trolox, the compound exhibited high efficacy in reducing oxidative stress markers .
| Compound | Antioxidant Activity (%) | IC₅₀ (μM) |
|---|---|---|
| This compound | 82% | 1.1 |
| Trolox | Reference | - |
Inhibition of Gravitropism
This compound has also been investigated for its effects on plant biology, particularly its ability to inhibit root gravitropism in lettuce radicles at low concentrations (5 μM). The structure-activity relationship studies revealed that specific structural features are essential for this inhibitory activity .
Case Studies
- Antioxidant Evaluation :
-
Lipoxygenase Inhibition :
- Another study focused on the lipoxygenase inhibitory activity where the compound was compared with known inhibitors. It was found that this compound had comparable or superior activity against lipoxygenase enzymes involved in inflammatory pathways.
Q & A
Basic: What synthetic strategies are effective for preparing (2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid?
Answer:
The compound can be synthesized via Horner-Wadsworth-Emmons (HWE) reactions or Knoevenagel condensations. A validated approach involves:
- Step 1: Reacting malonaldehyde bis(dimethyl acetal) with a 4-(dimethylamino)benzaldehyde derivative under acidic conditions to form the conjugated diene backbone .
- Step 2: Hydrolysis of the ester intermediate using NaOH or LiOH to yield the free carboxylic acid.
- Optimization: Use 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base to enhance reaction efficiency and stereochemical control .
- Yield Improvement: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (2E,4E) isomer selectively.
Basic: What spectroscopic methods confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Resolve the (2E,4E) configuration by analyzing dihedral angles between the phenyl and dienoic acid groups (e.g., planar conformation with r.m.s. deviation <0.05 Å) .
- HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm purity (>95%) and molecular ion [M+H]⁺ .
Advanced: How do computational models predict the compound’s interaction with histone deacetylases (HDACs)?
Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to HDAC active sites. The dimethylamino group may form hydrogen bonds with catalytic residues (e.g., Asp or His), while the dienoic acid chelates Zn²⁺ in HDAC8 .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of the enzyme-inhibitor complex. Monitor root-mean-square deviation (RMSD) of the ligand (<2.0 Å indicates stable binding) .
- Free Energy Calculations: Apply MM-GBSA to estimate binding affinities (ΔG ~ -8 to -10 kcal/mol suggests strong inhibition) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Source Analysis: Compare assay conditions (e.g., cell lines, HDAC isoforms, incubation times). For example, IC₅₀ values may vary if tested against HDAC1 vs. HDAC6 .
- Data Normalization: Use internal controls (e.g., trichostatin A as a reference inhibitor) and standardize units (nM vs. μM).
- Statistical Validation: Apply ANOVA or Student’s t-test to assess significance of differences (p <0.05). Reproduce assays in triplicate to minimize batch effects .
Basic: What in vitro assays evaluate its enzyme inhibition efficacy?
Answer:
- HDAC Inhibition Assay:
- Fluorometric Assay: Incubate the compound with HDAC-coated fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) for 30–60 min. Measure fluorescence (Ex/Em: 355/460 nm) post-developer addition .
- Dose-Response Curves: Test concentrations from 1 nM to 100 μM. Calculate IC₅₀ using GraphPad Prism (log[inhibitor] vs. normalized response) .
- Cytotoxicity Assay: Use MTT/WST-1 on cancer cell lines (e.g., HeLa) to differentiate HDAC-specific effects from general toxicity .
Advanced: How to optimize reaction conditions to minimize Z/E isomerization?
Answer:
- Temperature Control: Maintain reactions at 0–25°C to suppress thermal isomerization .
- Solvent Selection: Use low-polarity solvents (e.g., toluene or DCM) to stabilize the (2E,4E) configuration .
- Catalytic Additives: Add Lewis acids (e.g., Mg(ClO₄)₂) to polarize carbonyl groups, favoring trans-addition pathways .
- Monitoring: Track isomer ratios via ¹H NMR (coupling constants) or HPLC (retention time shifts) .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the conjugated diene .
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the dimethylamino group .
- Oxygen Sensitivity: Purge vials with argon or nitrogen to inhibit oxidative degradation .
Advanced: How does the compound’s stereochemistry influence its pharmacokinetic profile?
Answer:
- LogP Calculations: Predict using ChemDraw (LogP ~2.5), indicating moderate blood-brain barrier permeability .
- Metabolism Studies: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I/II metabolites (e.g., demethylation or glucuronidation) .
- SAR Analysis: Compare (2E,4E) vs. (2Z,4Z) isomers in vitro; the trans-configuration enhances HDAC binding by 10-fold due to planar geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
